

Spectroscopic Profile of 5-Acetyl-2-bromobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Acetyl-2-bromobenzonitrile


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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **5-Acetyl-2-bromobenzonitrile**, CAS Number 1263285-73-9.^{[1][2][3][4][5]} The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available nuclear magnetic resonance (NMR) data, and predicted infrared (IR) and mass spectrometry (MS) characteristics, along with generalized experimental protocols.

Chemical Structure and Properties

- Chemical Name: **5-Acetyl-2-bromobenzonitrile**
- Molecular Formula: C_9H_6BrNO
- Molecular Weight: 224.05 g/mol ^{[1][5]}
- Structure: Chemical structure of 5-Acetyl-2-bromobenzonitrile

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and ^{13}C NMR data for **5-Acetyl-2-bromobenzonitrile** are provided below. The data is presented for a sample dissolved in deuterated chloroform ($CDCl_3$).

Table 1: ^1H NMR Spectroscopic Data for **5-Acetyl-2-bromobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.16	d	1H	H-6
8.04	dd	1H	H-4
7.78	d	1H	H-3
2.66	s	3H	-C(O)CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **5-Acetyl-2-bromobenzonitrile**

Chemical Shift (δ) ppm	Assignment
195.8	C=O
141.5	C-5
136.2	C-4
135.8	C-6
131.7	C-3
122.1	C-1
116.9	C \equiv N
114.3	C-2
26.8	-C(O)CH ₃

Infrared (IR) Spectroscopy

Specific experimental IR data for **5-Acetyl-2-bromobenzonitrile** is not readily available. However, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted IR Absorption Bands for **5-Acetyl-2-bromobenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2230-2210	Nitrile (C≡N)	Stretching
~1700-1680	Ketone (C=O)	Stretching
~1600-1450	Aromatic C=C	Stretching
~1050-1000	C-Br	Stretching

Mass Spectrometry (MS)

Experimental mass spectrometry data for **5-Acetyl-2-bromobenzonitrile** is not publicly available. The predicted molecular ion peaks and a plausible major fragmentation pattern under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data for **5-Acetyl-2-bromobenzonitrile**

m/z	Ion	Description
223/225	[M] ⁺	Molecular ion peak (presence of Br isotope)
208/210	[M-CH ₃] ⁺	Loss of a methyl radical
180/182	[M-COCH ₃] ⁺	Loss of an acetyl radical
102	[M-Br-COCH ₃] ⁺	Loss of bromine and acetyl radicals
43	[CH ₃ CO] ⁺	Acetyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **5-Acetyl-2-bromobenzonitrile** is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within an NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, the spectral width is set from approximately -2 to 12 ppm, and for ^{13}C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy

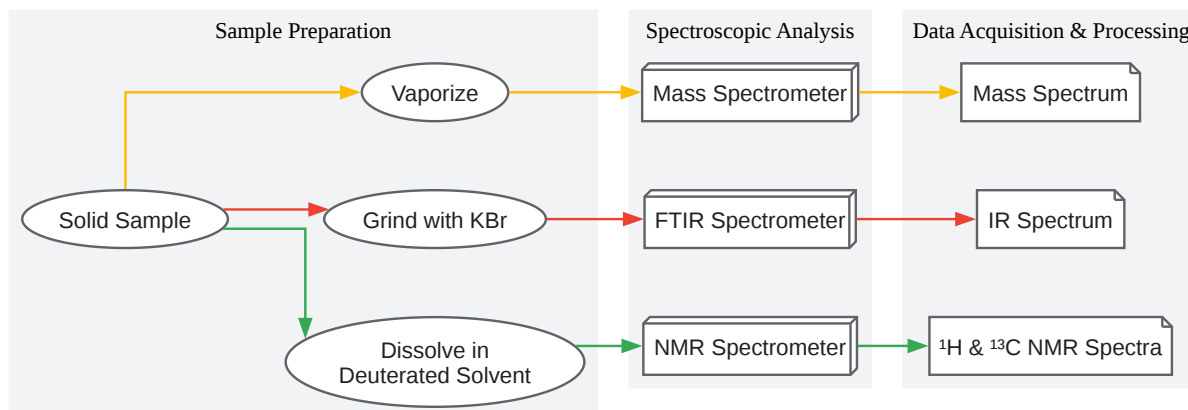
For a solid sample like **5-Acetyl-2-bromobenzonitrile**, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^{[6][7]}

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer.^{[8][9][10]} The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating.^[11] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[8][10]} The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as **5-Acetyl-2-bromobenzonitrile**.



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Caption: General workflow for spectroscopic analysis of a solid organic compound.

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